molecular formula C14H12N2O5S B2595040 Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate CAS No. 896680-38-9

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2595040
CAS No.: 896680-38-9
M. Wt: 320.32
InChI Key: VWOGQKJYRFHDDF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate is an organic compound with the molecular formula C14H12N2O5S and a molecular weight of 320.32. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach is the Gewald synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.

Chemical Reactions Analysis

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Paal–Knorr reaction can produce 3-hydroxy-2-thiophene carboxylic derivatives .

Scientific Research Applications

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex thiophene derivatives . In biology and medicine, thiophene derivatives, including this compound, have been studied for their antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . These compounds are also of interest to medicinal chemists for developing advanced compounds with various biological effects .

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of cellular activities, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework, while articaine, a dental anesthetic, has a 2,3,4-trisubstituent thiophene structure . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-2-21-14(18)11-7-8-22-13(11)15-12(17)9-3-5-10(6-4-9)16(19)20/h3-8H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOGQKJYRFHDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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